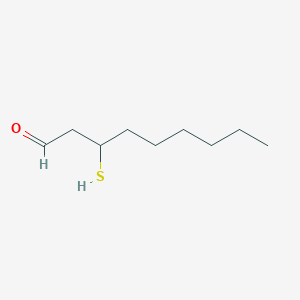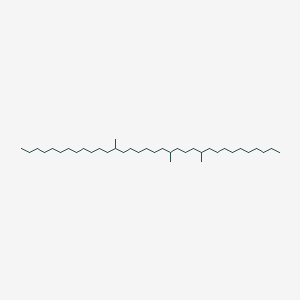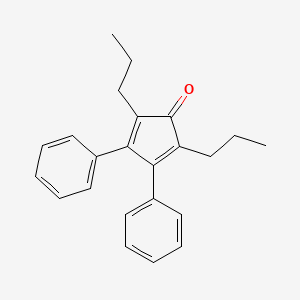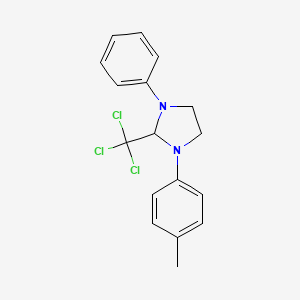
3-Mercaptononanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptononanal is an organic compound with the molecular formula C9H18OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. The structure of this compound includes a nonanal backbone with a mercapto group attached, making it a unique compound in the realm of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Mercaptononanal can be synthesized through various methods. One common approach involves the reaction of nonanal with hydrogen sulfide (H2S) in the presence of a catalyst. Another method includes the use of thiourea and an alkyl halide, where the thiourea reacts with the alkyl halide to form the thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mercaptononanal undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The SH group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Mercaptononanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 3-Mercaptononanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, particularly those containing cysteine residues. This interaction can lead to the modification of protein function and activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropanol: Another thiol with a shorter carbon chain.
3-Mercaptohexanol: A thiol with a six-carbon chain.
3-Mercaptoheptanol: A thiol with a seven-carbon chain.
Comparison: 3-Mercaptononanal is unique due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. The presence of the nonanal backbone also imparts distinct chemical properties compared to shorter-chain thiols .
Eigenschaften
CAS-Nummer |
61406-96-0 |
|---|---|
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
3-sulfanylnonanal |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9(11)7-8-10/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
KCOFYZNOXRYCOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)



![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)


![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)

